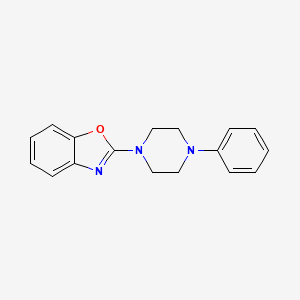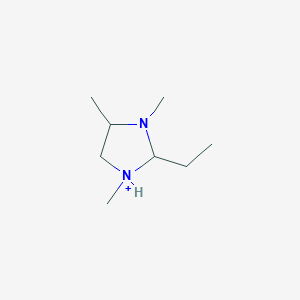
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is a chemical compound belonging to the imidazolidinium family. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups. Imidazolidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium typically involves the reaction of appropriate amines with alkylating agents. One common method is the alkylation of 1,3,4-trimethylimidazolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction. The use of supercritical CO2 as a solvent has also been explored to achieve more sustainable and environmentally friendly production methods .
化学反应分析
Types of Reactions
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various alkylated imidazolidinium compounds.
科学研究应用
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,3-Dimethylimidazolidin-2-one: Another imidazolidinone derivative with similar structural features.
2-Ethyl-1,3-dimethylimidazolidin-2-one: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
186827-37-2 |
|---|---|
分子式 |
C8H19N2+ |
分子量 |
143.25 g/mol |
IUPAC 名称 |
2-ethyl-1,3,4-trimethylimidazolidin-1-ium |
InChI |
InChI=1S/C8H18N2/c1-5-8-9(3)6-7(2)10(8)4/h7-8H,5-6H2,1-4H3/p+1 |
InChI 键 |
LLTLVSUMJNRKPD-UHFFFAOYSA-O |
规范 SMILES |
CCC1[NH+](CC(N1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
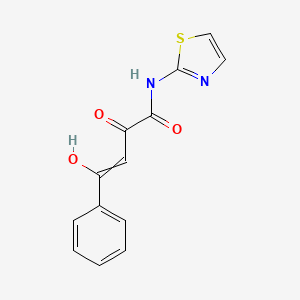
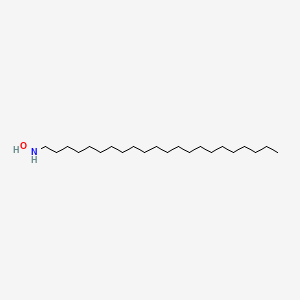
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
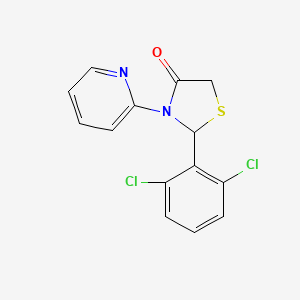
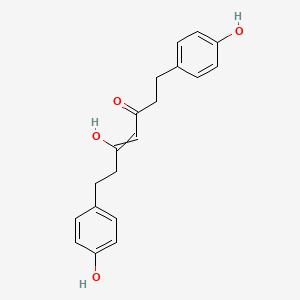
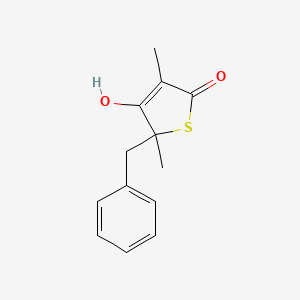
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
